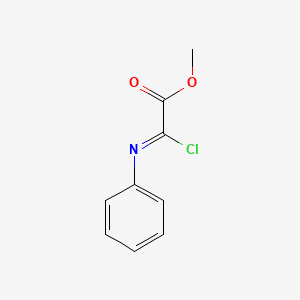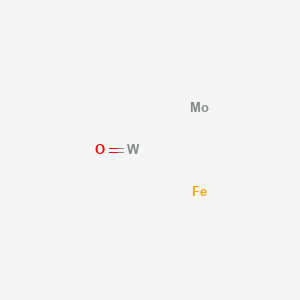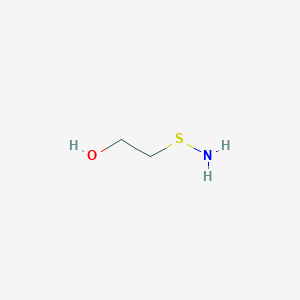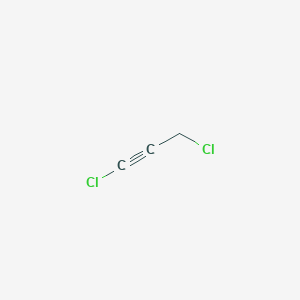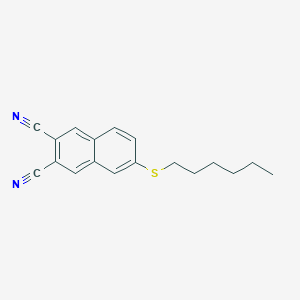
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H19NS2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hexylsulfanyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the dicarbonitrile groups at the 2 and 3 positions. This can be achieved through nitration followed by reduction and subsequent cyanation.
Hexylsulfanyl Group Introduction: The hexylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a hexylthiol with a suitable leaving group on the naphthalene ring, such as a halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a building block in organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile and sulfanyl groups, affecting various molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular membranes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Naphthalenedicarbonitrile: Lacks the hexylsulfanyl group, making it less hydrophobic and potentially less bioactive.
6-(Methylsulfanyl)naphthalene-2,3-dicarbonitrile: Similar structure but with a shorter alkyl chain, which may affect its solubility and reactivity.
6-(Hexylsulfanyl)anthracene-2,3-dicarbonitrile: Contains an anthracene core instead of naphthalene, which may alter its electronic properties.
Uniqueness
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both the hexylsulfanyl and dicarbonitrile groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
123389-34-4 |
|---|---|
Formule moléculaire |
C18H18N2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
6-hexylsulfanylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H18N2S/c1-2-3-4-5-8-21-18-7-6-14-9-16(12-19)17(13-20)10-15(14)11-18/h6-7,9-11H,2-5,8H2,1H3 |
Clé InChI |
PPFRFGILXGPJDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=CC2=CC(=C(C=C2C=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



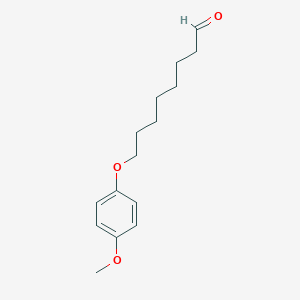
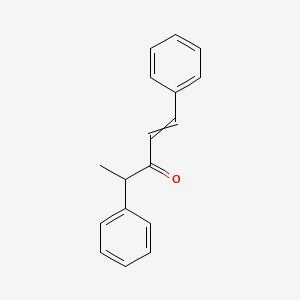
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
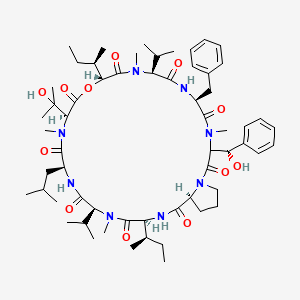
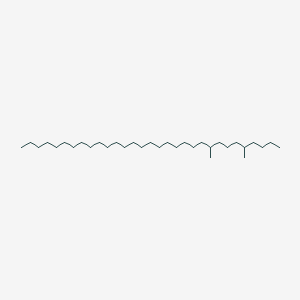
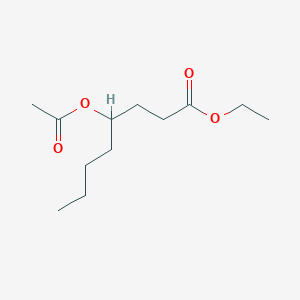
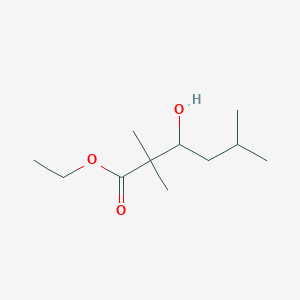
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
